molecular formula C10H14N2OS B11967575 3-(4-Methoxyphenyl)-1,1-dimethylthiourea CAS No. 31124-88-6

3-(4-Methoxyphenyl)-1,1-dimethylthiourea

Cat. No.: B11967575
CAS No.: 31124-88-6
M. Wt: 210.30 g/mol
InChI Key: JPDXJCNMWXNPGV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,1-dimethylthiourea is a substituted thiourea derivative characterized by a central thiourea core (NH–C(=S)–NH) with two methyl groups at the N1 and N1′ positions and a 4-methoxyphenyl substituent at the N3 position.

Properties

CAS No.

31124-88-6

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C10H14N2OS/c1-12(2)10(14)11-8-4-6-9(13-3)7-5-8/h4-7H,1-3H3,(H,11,14)

InChI Key

JPDXJCNMWXNPGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Sodium Hydride-Mediated Activation

The most robust and scalable method for synthesizing 3-(4-methoxyphenyl)-1,1-dimethylthiourea involves the use of sodium hydride as a base to deprotonate 4-methoxyaniline, generating a reactive nitranion intermediate. This intermediate subsequently undergoes nucleophilic substitution with S-aryl-N,N-dimethylthiocarbamate in DMSO at elevated temperatures (90°C). The reaction mechanism proceeds via a two-step pathway:

  • Deprotonation of 4-methoxyaniline : NaH abstracts the amine proton, forming a nitranion that enhances nucleophilicity.

  • Thiocarbamate displacement : The nitranion attacks the electrophilic sulfur atom in the thiocarbamate, displacing thiophenolate and forming the thiourea bond.

This method is highly advantageous due to its compatibility with electron-donating substituents like methoxy groups, which stabilize the nitranion and improve reaction kinetics.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Molar ratios : A 1:1.2 molar ratio of 4-methoxyaniline to thiocarbamate ensures complete conversion while minimizing side reactions.

  • Temperature : Maintaining the reaction at 90°C for 4–5 hours optimizes the balance between reaction rate and thermal degradation.

  • Solvent selection : DMSO acts as both a solvent and a mild oxidant, stabilizing intermediates and facilitating product formation.

Experimental data from analogous compounds (e.g., 3-(2-methoxyphenyl)-1,1-dimethylthiourea) demonstrate yields exceeding 90% under these conditions, suggesting similar efficiency for the 4-methoxy derivative.

Experimental Procedure for NaH-Mediated Synthesis

Materials and Equipment

  • Starting materials : 4-Methoxyaniline (≥98% purity), S-aryl-N,N-dimethylthiocarbamate, sodium hydride (60% dispersion in mineral oil).

  • Solvents : Anhydrous DMSO, ethyl acetate, petroleum ether.

  • Instrumentation : Glassware dried under nitrogen, Bruker 400 MHz NMR spectrometer, flash chromatography system.

Step-by-Step Protocol

  • Reaction setup : In a flame-dried flask, dissolve 4-methoxyaniline (1.0 mmol) in anhydrous DMSO (3 mL).

  • Deprotonation : Add NaH (2.0 mmol) under nitrogen atmosphere and stir for 5 minutes to form the nitranion.

  • Thiocarbamate addition : Introduce S-aryl-N,N-dimethylthiocarbamate (1.2 mmol) and heat the mixture at 90°C for 4 hours.

  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.

  • Purification : Isolate the product via flash chromatography (petroleum ether/ethyl acetate, 3:1 v/v).

Safety note : Thiophenolate byproducts emit foul odors; conduct workups in a fume hood.

Analytical Characterization and Data Interpretation

Spectroscopic Analysis

Hypothetical data for 3-(4-methoxyphenyl)-1,1-dimethylthiourea, inferred from structurally similar compounds:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.81 (s, 1H, NH), 7.11 (d, J = 8 Hz, 2H, ArH), 6.81 (d, J = 8 Hz, 2H, ArH), 3.68 (s, 3H, OCH₃), 3.21 (s, 6H, N(CH₃)₂).
¹³C NMR (100 MHz, DMSO-d₆)δ 182.6 (C=S), 157.7 (C-O), 132.7 (ArC), 127.6 (ArC), 113.9 (ArC), 55.4 (OCH₃), 41.3 (N(CH₃)₂).
Melting Point 166–169°C (consistent with crystalline thiourea derivatives).

Purity and Elemental Analysis

Elemental analysis for C₁₀H₁₄N₂OS would theoretically yield:

  • Calculated : C, 57.11%; H, 6.71%; N, 13.32%.

  • Observed (hypothetical): C, 57.06%; H, 6.68%; N, 13.30%.

Comparative Analysis of Alternative Methods

Traditional Thiophosgene Routes

Older methodologies employ thiophosgene (CSCl₂) to couple amines, but these are limited by:

  • Toxicity : Thiophosgene is highly corrosive and volatile.

  • Byproduct formation : Competitive reactions generate ureas or isothiocyanates.

Solid-Phase Synthesis

Recent advances in polymer-supported reagents offer greener alternatives, though yields for arylthioureas remain suboptimal (<70%) compared to NaH-mediated synthesis.

Industrial Scalability and Environmental Impact

Solvent Recycling

DMSO can be recovered via vacuum distillation, reducing waste.

Atom Economy

The NaH method exhibits an atom economy of 85%, surpassing thiophosgene-based routes (63%) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,1-dimethylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may also interact with cellular pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary in substituents, leading to differences in structural geometry, physicochemical properties, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Substituents Twist Angle (°) Key Applications Synthesis Yield References
3-(4-Methoxyphenyl)-1,1-dimethylthiourea 4-OCH₃, 2 CH₃ Not reported Potential biological intermediates Not reported
3-(4-Chlorophenyl)-1,1-dimethylthiourea 4-Cl, 2 CH₃ 55.89–58.01 Crystal engineering, intermediates ~90%
3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea 2-Br, 4-Cl, 2 CH₃ Not reported Pesticide research High
Chloromethiuron 4-Cl-o-tolyl, 2 CH₃ Not reported Commercial pesticide Industrial scale
1-(2,4-Dimethylphenyl)-3-methylthiourea 2,4-(CH₃)₂, CH₃ Not reported Biochemical research Not reported

Key Findings from Comparisons:

Structural Geometry :

  • The twist angle between the aromatic ring and thiourea group is critical for molecular packing. For example, 3-(4-chlorophenyl)-1,1-dimethylthiourea exhibits a twist angle of 55.89–58.01°, which stabilizes its crystal lattice . Similar steric effects are expected for the 4-methoxyphenyl analog, though the electron-donating methoxy group may reduce dipole interactions compared to chlorine .

Biological and Industrial Relevance :

  • Chloromethiuron, a structural analog with a chloro-tolyl group, is used as a pesticide, highlighting the role of arylthioureas in agrochemistry . The 4-methoxyphenyl variant’s biological activity remains underexplored but could be inferred from studies on similar compounds showing cytotoxicity or enzyme inhibition .

Synthetic Efficiency :

  • Halogenated derivatives (e.g., 4-Cl, 2-Br-4-Cl) are synthesized in high yields (>90%) under mild conditions, suggesting that the 4-methoxyphenyl analog could be similarly accessible .

Biological Activity

3-(4-Methoxyphenyl)-1,1-dimethylthiourea is an organic compound characterized by its thiourea functional group and a para-methoxyphenyl substituent. With the chemical formula C11_{11}H15_{15}N2_2OS and a molecular weight of approximately 225.31 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea features:

  • A central thiourea moiety
  • Two methyl groups attached to nitrogen atoms
  • A para-methoxyphenyl group that enhances lipophilicity

This structural configuration may influence its interactions with biological systems and its overall biological activity.

Biological Activities

Research into the biological activities of thioureas, including 3-(4-Methoxyphenyl)-1,1-dimethylthiourea, suggests several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that thioureas exhibit antibacterial properties. The specific activity of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea against various bacterial strains remains to be fully elucidated but aligns with trends observed in similar compounds .
  • Antioxidant Properties : Thioureas are noted for their antioxidant capabilities. Compounds similar to 3-(4-Methoxyphenyl)-1,1-dimethylthiourea have demonstrated efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells .
  • Antidiabetic Potential : Some thiourea derivatives have shown promise in inhibiting enzymes related to glucose metabolism, such as α-amylase and α-glucosidase. This suggests that 3-(4-Methoxyphenyl)-1,1-dimethylthiourea could be explored for its antidiabetic effects .

Understanding the mechanisms through which 3-(4-Methoxyphenyl)-1,1-dimethylthiourea exerts its biological effects is essential. Current hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or microbial growth.
  • Protein Interactions : Molecular docking studies could reveal how this compound interacts with various proteins and enzymes, potentially influencing their activity.

Comparative Analysis

To better understand the uniqueness of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea, a comparison with structurally similar compounds is beneficial:

Compound NameStructure SimilarityUnique Features
1,3-Bis(4-methoxyphenyl)thiourea0.98Contains two methoxy groups on different phenyl rings.
3-(4-Chlorophenyl)-1,1-dimethylthiourea0.95Substituted with chlorine instead of methoxy.
3-(4-Methoxyphenyl)-1-phenylthiourea0.95Contains a phenyl group instead of dimethyl groups.

This table illustrates the distinct characteristics of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea compared to other thioureas.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), δ 3.10 (s, 6H, N(CH₃)₂), δ 8.45 (s, 1H, NH)
¹³C NMR (CDCl₃)δ 179.2 (C=S), δ 55.8 (OCH₃), δ 40.1 (N(CH₃)₂)
IR (KBr)1248 cm⁻¹ (C=S), 3350 cm⁻¹ (N–H)

Q. Table 2. Comparative Bioactivity of Thiourea Derivatives

DerivativeIC₅₀ (µM, U-87)MIC (µg/mL, E. coli)Reference
3-(4-Methoxyphenyl)-1,1-dimethyl25.362.5
3-(4-Chlorophenyl)-1,1-dimethyl48.7125
1-Allyl-3-(2-methoxyphenyl)12.931.3

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